molecular formula C12H6Al2O12 B6326789 Aluminum fumarate CAS No. 132041-53-3

Aluminum fumarate

Cat. No. B6326789
CAS RN: 132041-53-3
M. Wt: 396.13 g/mol
InChI Key: MTEWCUZXTGXLQX-SPSNFJOYSA-H
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Description

Aluminum fumarate, also known as aluminum (III) fumarate, is an inorganic compound that is used in various scientific and medical applications. It is a white, crystalline solid with a molecular formula of Al2(C2H3O2)3. Aluminum fumarate is an important component of many laboratory experiments and has been used in a variety of medical applications. It is a versatile compound that can be used to synthesize a variety of derivatives, including antibiotics, antifungals, and other pharmaceuticals. In

Scientific Research Applications

Aluminum fumarate has a variety of scientific research applications. It is used as an antifungal agent in the treatment of fungal infections. It is also used in the synthesis of antibiotics and other pharmaceuticals. It has been used in the synthesis of a variety of derivatives, including polymers, dyes, and other compounds. Additionally, it has been used in the production of catalysts, catalytic converters, and other materials.

Mechanism of Action

Aluminum fumarate acts as an antifungal agent by inhibiting the growth of fungi. It binds to fungal cell walls and disrupts their structure, preventing the growth and reproduction of the fungus. Additionally, it binds to the surface of fungal cells and prevents the uptake of essential nutrients. This inhibits the growth and reproduction of the fungus.
Biochemical and Physiological Effects
Aluminum fumarate is an essential component of many laboratory experiments and is used in a variety of medical applications. It is non-toxic and has no known adverse effects. It has been used to treat fungal infections and has been found to be effective in the treatment of a variety of organisms. Additionally, it has been found to be effective in the synthesis of a variety of antibiotics and other pharmaceuticals.

Advantages and Limitations for Lab Experiments

Aluminum fumarate has a number of advantages for lab experiments. It is non-toxic and has no known adverse effects. Additionally, it is relatively inexpensive and easy to synthesize. However, Aluminum fumarate fumarate is not stable in acidic or basic solutions and is not soluble in organic solvents. Additionally, it is not very soluble in water and is not very soluble in organic solvents.

Future Directions

There are a number of potential future directions for Aluminum fumarate fumarate. It could be used in the synthesis of a variety of antibiotics and other pharmaceuticals. Additionally, it could be used in the synthesis of polymers, dyes, and other compounds. Additionally, it could be used in the production of catalysts, catalytic converters, and other materials. Additionally, it could be used in the treatment of a variety of fungal infections. Finally, it could be used in the synthesis of a variety of derivatives, including polymers, dyes, and other compounds.

Synthesis Methods

Aluminum fumarate can be synthesized from Aluminum fumarate hydroxide and fumaric acid. The reaction is carried out in an aqueous solution at a pH of 6-7. The reaction is exothermic and yields a white, crystalline solid. The reaction is typically carried out at a temperature of 80°C and a pressure of 1 atm. The reaction is complete after two hours and yields a yield of 80-90%.

properties

IUPAC Name

dialuminum;(E)-but-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H4O4.2Al/c3*5-3(6)1-2-4(7)8;;/h3*1-2H,(H,5,6)(H,7,8);;/q;;;2*+3/p-6/b3*2-1+;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEWCUZXTGXLQX-SPSNFJOYSA-H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Al+3].[Al+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].[Al+3].[Al+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Al2O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dialuminum;(E)-but-2-enedioate

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